2-Nitro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)benzenesulfonamide
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Overview
Description
The compound “2-Nitro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)benzenesulfonamide” is a derivative of 1,6-naphthyridines . 1,6-Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Synthesis Analysis
The synthesis of 1,6-naphthyridines has been a subject of interest in the field of synthetic and medicinal chemistry . For instance, Bahadur et al. reported a one-pot domino sequential reaction to construct dibenzo fused-1,6-naphthyridines using palladium as a catalyst .Molecular Structure Analysis
The molecular structure of 1,6-naphthyridines is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . This makes it the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
Detailed NMR and mass spectrometry studies indicate that 1,6-naphthyridines can form complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained .Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine, a related compound, have been documented . It has a molecular weight of 134.18 and is a liquid at room temperature .Properties
IUPAC Name |
2-nitro-N-(5,6,7,8-tetrahydro-1,6-naphthyridin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c19-18(20)13-3-1-2-4-14(13)23(21,22)17-11-7-10-8-15-6-5-12(10)16-9-11/h1-4,7,9,15,17H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSRBOMJYDNFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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